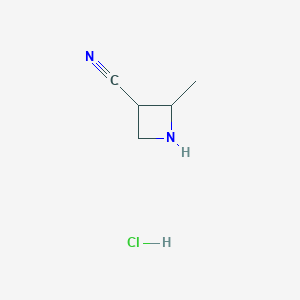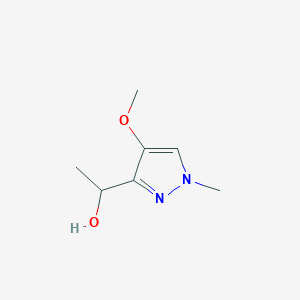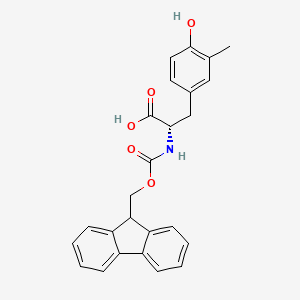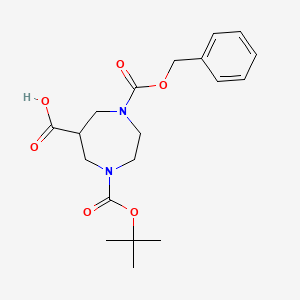![molecular formula C5H10ClNO2S B6300647 (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride CAS No. 2231666-40-1](/img/structure/B6300647.png)
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide hydrochloride is a unique bicyclic compound that features both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an aziridine derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is unique due to its bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLUNMSIFQAIP-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
![tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)
![2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride](/img/structure/B6300602.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)


![tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



